molecular formula C5H3F3N2O3 B145906 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) CAS No. 132066-38-7

4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI)

Cat. No.: B145906
CAS No.: 132066-38-7
M. Wt: 196.08 g/mol
InChI Key: XGCQJZLUKQTZQP-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) is a heterocyclic compound featuring an isoxazole core substituted with a trifluoromethyl group at position 3, an amino group at position 5, and a carboxylic acid group at position 2. This structural arrangement confers unique physicochemical and biological properties.

Key structural features:

  • Trifluoromethyl (CF₃) at position 3: Enhances metabolic stability and lipophilicity, influencing bioavailability .
  • Amino (NH₂) at position 5: Participates in hydrogen bonding, critical for target binding .
  • Carboxylic acid (COOH) at position 4: Modulates solubility and interaction with biological targets.

This compound, referred to as DVR01 in research, demonstrated significant activity in upregulating FLC expression in plants, inducing dwarfism and pale green leaves .

Properties

IUPAC Name

5-amino-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O3/c6-5(7,8)2-1(4(11)12)3(9)13-10-2/h9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQJZLUKQTZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(ON=C1C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Generation of Trifluoromethyl Nitrile Oxides

Trifluoromethyl-substituted nitrile oxides can be generated in situ from hydroxymoyl chlorides (R–CCl=N–O–) under mild basic conditions. For example, treatment of 3-(trifluoromethyl)propanehydroxymoyl chloride with triethylamine in dichloromethane produces the reactive nitrile oxide intermediate. This intermediate undergoes cycloaddition with acetylene derivatives bearing protected amino groups.

Dipolarophile Design for Carboxylic Acid and Amino Groups

A dipolarophile such as methyl propiolate (HC≡C–COOMe) introduces the carboxylic acid precursor at position 4. To incorporate the amino group at position 5, a propargylamine derivative (e.g., HC≡C–CH2–NHBoc) serves as the dipolarophile. The reaction proceeds in a sealed tube at 80–90°C in 1,2-dichloroethane, yielding a 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate ester. Subsequent hydrolysis with aqueous NaOH converts the ester to the carboxylic acid (yield: 82–89%).

Key Data:

Starting MaterialReagents/ConditionsYieldReference
3-(Trifluoromethyl)hydroxymoyl chlorideMethyl propiolate, Et3N, 85°C, 5h67%
Resulting isoxazole ester2M NaOH, reflux, 3h89%

Multi-Step Synthesis via Oxime Cyclization

Oxime Formation from Trifluoromethyl Ketones

3-(Trifluoromethyl)propan-1-one reacts with hydroxylamine hydrochloride in aqueous ethanol (pH 4–5) to form the corresponding oxime. The reaction is exothermic and requires temperature control (0–5°C) to prevent decomposition.

Cyclization to Isoxazole Ring

The oxime undergoes cyclization in the presence of chlorinating agents (e.g., N-chlorosuccinimide) to form the isoxazole nucleus. Subsequent amination at position 5 is achieved via Buchwald-Hartwig coupling with ammonia or ammonium acetate under palladium catalysis.

Example Protocol:

  • Step 1: Oxime synthesis (yield: 92%).

  • Step 2: Cyclization with NCS in DMF at 60°C (yield: 78%).

  • Step 3: Amination using Pd(OAc)2/Xantphos, NH3 (g), 100°C (yield: 65%).

Functionalization of Pre-Formed Isoxazole Intermediates

Trifluoromethylation via Radical Pathways

Unsubstituted isoxazole-4-carboxylic acid reacts with trifluoromethyl iodide (CF3I) under UV irradiation in the presence of a ruthenium photocatalyst. This method achieves 3-trifluoromethylation with moderate regioselectivity (5:1 ratio favoring position 3).

Direct Introduction of Amino Groups

Electrophilic amination using O-mesitylenesulfonylhydroxylamine (MSH) selectively functionalizes position 5 of the isoxazole ring. The reaction proceeds in THF at −20°C, yielding the 5-amino derivative without affecting the carboxylic acid group.

Optimized Conditions:

ParameterValueOutcome
Temperature−20°CPrevents over-amination
Equivalents of MSH1.288% conversion

Hydrolysis of Ester Precursors

Esters of 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylic acid are hydrolyzed under acidic or basic conditions. Patent PL216764B1 describes saponification using 2M KOH in ethanol/water (1:1) at reflux, achieving quantitative conversion to the carboxylic acid.

Comparative Hydrolysis Methods:

ConditionTimeYieldByproducts
2M HCl, 80°C6h76%Deamination (12%)
2M NaOH, reflux3h95%None

Regioselectivity and Byproduct Analysis

The positioning of substituents is highly sensitive to reaction conditions. For instance, using excess DMF dimethylacetal in cyclization steps promotes undesired 4,5-disubstitution. Similarly, elevated temperatures during amination lead to ring-opening byproducts.

Byproduct Mitigation Strategies:

  • Low-Temperature Cyclization: Reduces disubstitution from 12% to 2%.

  • pH Control: Maintaining pH 6–7 during amination minimizes decomposition.

Industrial-Scale Considerations

Continuous flow reactors enhance the safety and efficiency of exothermic steps (e.g., nitrile oxide generation). Microwave-assisted synthesis reduces reaction times for cycloadditions from 5h to 20 minutes .

Chemical Reactions Analysis

4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl and amino groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit or activate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Findings

Role of Trifluoromethyl Group: Replacement of CF₃ (e.g., with CH₃ in 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid) abolishes activity, highlighting its role in enhancing target binding and stability . CF₃ groups are known to reduce metabolic degradation, a critical factor in agrochemical efficacy .

Importance of Amino Group: Removal of the NH₂ group (e.g., in 5-chloro derivatives) eliminates activity, suggesting its necessity for hydrogen bonding with biological targets .

Carboxylic Acid vs. Ester/Amide Derivatives :

  • Ester derivatives (e.g., methyl 4-formyl-3-methylisoxazole-5-carboxylate) show reduced solubility and altered pharmacokinetics, underscoring the carboxylic acid’s role in bioavailability .

Structural Complexity :

  • Compounds with fused rings (e.g., thiazolo[5,4-e][2,1]benzisoxazole from ) exhibit divergent activities due to steric hindrance and altered electronic properties .

Research Highlights and Data Tables

Comparative Physicochemical Properties

Property Target Compound 5-Isoxazolamine,3-CF₃ 5-Chloro-3-methyl Methyl 4-formyl
Molecular Weight 196.09 152.07 161.54 169.13
Key Functional Groups NH₂, CF₃, COOH NH₂, CF₃ Cl, CH₃, COOH CHO, COOCH₃
LogP (Predicted) 1.2–1.5 0.9–1.1 1.8–2.0 0.5–0.7
Solubility (mg/mL) 10–15 (aqueous) 20–25 (aqueous) 5–8 (aqueous) <1 (organic solvents)

Biological Activity

4-Isoxazolecarboxylic acid, 5-amino-3-(trifluoromethyl)-(9CI) is a compound of significant interest in medicinal and biochemical research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • IUPAC Name : 4-Isoxazolecarboxylic acid, 5-amino-3-(trifluoromethyl)-(9CI)
  • CAS Number : 132066-38-7
  • Molecular Formula : C6H4F3N3O2
  • Molecular Weight : 201.11 g/mol

The compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a trifluoromethyl group at the 3-position and an amino group at the 5-position enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of 4-Isoxazolecarboxylic acid, 5-amino-3-(trifluoromethyl)-(9CI) typically involves several steps:

  • Cyclization Reaction : Formation of the isoxazole ring via cyclization of a β-keto ester or β-diketone with hydroxylamine.
  • Functional Group Introduction : The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under controlled conditions, while the amino group can be added through nitration followed by reduction or direct amination.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to anti-inflammatory effects.
  • Receptor Modulation : The compound may modulate receptor activity influencing cellular signaling pathways related to inflammation and cancer progression.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Activity : Research indicates that 4-Isoxazolecarboxylic acid derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study conducted on murine models demonstrated that treatment with the compound reduced inflammation markers significantly compared to control groups, suggesting its utility in treating inflammatory diseases.
  • Antimicrobial Efficacy Evaluation :
    • In vitro assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

Comparative Analysis

To understand the uniqueness of 4-Isoxazolecarboxylic acid, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Isoxazolecarboxylic acidTrifluoromethyl & amino groupsAnti-inflammatory, antimicrobial
5-IsoxazolamineAmino group onlyLimited anti-inflammatory
Isoxazole derivativesVaries widelyVariable biological activities

The trifluoromethyl substitution enhances lipophilicity and bioavailability compared to other isoxazole derivatives.

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